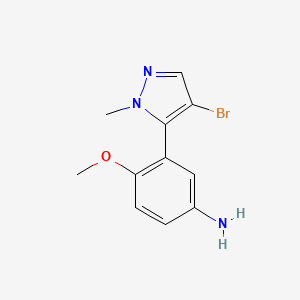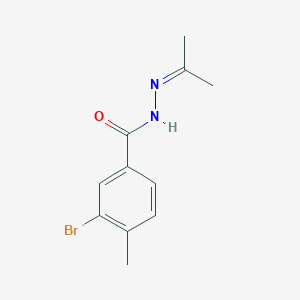![molecular formula C15H21BO3S B8669718 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B8669718.png)
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boronate ester group and a methylthio substituent
Vorbereitungsmethoden
The synthesis of 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone typically involves several steps:
Synthetic Routes: The preparation often starts with the formation of the boronate ester group. This can be achieved through the reaction of a phenylboronic acid derivative with a suitable dioxaborolane reagent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone undergoes various chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The reactions are often carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include biaryl compounds, alcohols, and sulfoxides or sulfones, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development, especially in the synthesis of pharmacologically active molecules.
Industry: In the industrial sector, it is utilized in the production of advanced materials, including polymers and electronic components, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, depending on its specific derivatives. For instance, its boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition studies.
Pathways Involved: The compound’s derivatives may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to their potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone stands out due to its unique combination of functional groups:
Similar Compounds: Compounds such as 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone and 1-(4-(Methylthio)phenyl)ethanone share structural similarities but lack the combined boronate ester and methylthio functionalities.
Uniqueness: The presence of both the boronate ester and methylthio groups in a single molecule enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and material science.
Eigenschaften
Molekularformel |
C15H21BO3S |
|---|---|
Molekulargewicht |
292.2 g/mol |
IUPAC-Name |
1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H21BO3S/c1-10(17)11-7-8-13(20-6)12(9-11)16-18-14(2,3)15(4,5)19-16/h7-9H,1-6H3 |
InChI-Schlüssel |
RMTIIFNBUHEBSH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Chlorophenoxy)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B8669655.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8669660.png)


![tert-butyl N-[(3S)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8669685.png)
![2-[4-(Bromomethyl)phenyl]acetamide](/img/structure/B8669697.png)
![6-Amino-5-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8669710.png)


![N-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-2-piperidino-7-thiazolo[4,5-b]pyridinecarboxamide](/img/structure/B8669747.png)


